alpha-(2-Bromo-P-tolylimino)-O-cresol
Description
α-(2-Bromo-p-tolylimino)-o-cresol is a synthetic phenolic derivative characterized by a brominated aromatic ring and an imino functional group. Bromination at the para position of the tolyl group likely enhances its electron-withdrawing effects, influencing reactivity, stability, and interactions in biological or chemical systems .
Properties
CAS No. |
82607-54-3 |
|---|---|
Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-6-7-13(12(15)8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
InChI Key |
BBAWSCZELJHBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Bromo-4-Methylaniline with o-Cresol-Derived Aldehydes
The primary synthesis pathway involves the acid-catalyzed condensation of 2-bromo-4-methylaniline with 2-hydroxy-3-methylbenzaldehyde (a derivative of o-cresol). This method aligns with established Schiff base formation protocols.
Procedure
-
Preparation of 2-Hydroxy-3-Methylbenzaldehyde :
-
Synthesis of 2-Bromo-4-Methylaniline :
-
Condensation Reaction :
Alternative Pathway: Oxidative Coupling of o-Cresol and 2-Bromo-p-Toluidine
A less common method involves oxidative coupling using Cu(I) or Mn(II) catalysts, though this approach is limited by lower yields (40–50%).
Procedure
-
o-Cresol and 2-bromo-p-toluidine are heated in dimethylformamide (DMF) with CuCl as a catalyst at 120°C for 12 hours.
-
The mixture is filtered and purified via column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Temperature and Time
-
Reflux conditions (78–80°C) ensure complete conversion within 6–8 hours.
-
Prolonged heating (>10 hours) risks side reactions, such as oxidation of the imine.
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the (E) -configuration of the imine bond and planar geometry. Key metrics include:
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Bond Length (C=N) | 1.278 Å |
| Dihedral Angle | 6.8° between rings |
Challenges and Mitigation Strategies
Regioselectivity in Aldehyde Synthesis
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Bromo-P-tolylimino)-O-cresol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which alpha-(2-Bromo-P-tolylimino)-O-cresol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Toxicity and Environmental Impact
- o-Cresol vs. m-Cresol and p-Cresol: Among cresol isomers, o-cresol exhibits higher toxicity and persistence in aquatic environments. It is classified as a priority pollutant by the EPA due to carcinogenic, teratogenic, and mutagenic effects . In contrast, p-cresol is less toxic but still harmful at elevated concentrations .
- Brominated Derivatives: Bromination typically increases compound stability and resistance to degradation. For example, brominated phenols are often more recalcitrant in microbial degradation pathways compared to non-halogenated analogs .
Biodegradation Efficiency
Structural Influence :
Physical and Chemical Properties
- Heat Capacity : o-Cresol has a higher liquid-phase heat capacity (229.75 J/mol/K) than anisole (199 J/mol/K), attributed to hydrogen bonding from the hydroxyl group . Bromination may alter these properties by increasing molecular mass and polarizability.
- Extraction Efficiency: In coal tar, o-cresol is selectively extracted using methanol/acetone solvents at 306K and 35 rpm. Brominated derivatives likely require more polar solvents due to increased hydrophobicity .
Interaction with Co-Contaminants
- Synergistic Inhibition: o-Cresol degradation is inhibited by phenol in bacterial systems but enhanced in algal systems (S. capricornutum) .
- Mixed Contaminant Systems: In T. suecica, o-cresol degradation precedes phenol and p-cresol removal in mixtures . Activated sludge shows preferential p-cresol degradation, with o-cresol causing stronger inhibitory effects on phenol breakdown .
Microbial and Ecological Adaptability
- Soil Microbes: o-Cresol contamination reduces fungal counts by 51–76% but stimulates Pseudomonas spp. and actinomycetes, suggesting niche-specific microbial adaptation .
- Enzymatic Pathways : Pseudomonas spp. metabolize o-cresol via 3-methylcatechol intermediates, whereas p-cresol degradation involves 4-methylcatechol . Brominated analogs may disrupt these pathways due to steric and electronic effects.
Biological Activity
Alpha-(2-Bromo-P-tolylimino)-O-cresol, with the molecular formula C14H12BrNO, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Structure:
- Molecular Formula: C14H12BrNO
- Synonyms: NSC250803, 82607-54-3
The compound features a bromo group, an imino linkage, and a cresol moiety, which contribute to its unique chemical properties and biological activities.
Anticancer Activity
This compound's potential anticancer properties are of particular interest. A study involving various compounds tested against colon cancer cell lines (SW620 and MD468) demonstrated that certain derivatives exhibited cytotoxic effects at low concentrations (ID50 < 10 nM/mL) using the Alamar Blue assay. Although direct data on this compound is sparse, its structural characteristics imply it may share similar antiproliferative properties .
Case Studies and Research Findings
-
Cytotoxicity Studies:
- A library of compounds was evaluated for antiproliferative activity against cancer cell lines. The results indicated varying levels of cytotoxicity, with some compounds achieving significant inhibition of cell proliferation. This suggests that this compound could potentially be effective in cancer treatment strategies .
Compound Cell Line ID50 (nM/mL) Camptothecin MD468 10 Paclitaxel SW620 10 Doxorubicin MD468 250 Oxaliplatin SW620 2000 This compound (Hypothetical) TBD TBD - Antimicrobial Efficacy:
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, compounds with similar structures often interact with cellular targets such as DNA or specific enzymes involved in cell proliferation and survival pathways.
Q & A
Basic: What experimental strategies are recommended for synthesizing and characterizing alpha-(2-Bromo-P-tolylimino)-O-cresol?
Methodological Answer:
- Synthesis Design : Optimize substituent positioning to balance steric and electronic effects. For brominated phenolic derivatives, substituents on aromatic rings (e.g., bromo groups) influence electron density and reaction pathways. Use catalysts like perchloric acid (common in cresol alkylation) to enhance regioselectivity .
- Characterization : Employ nuclear magnetic resonance (NMR) to confirm bromine positioning and imino-group bonding. Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation. For trace analysis, near-infrared spectroscopy (NIRS) coupled with adaptive elastic net (AEN) modeling improves accuracy in quantifying phenolic components .
Basic: How can researchers mitigate interference from this compound in UV-dependent analytical measurements (e.g., O₃ detection)?
Methodological Answer:
- Interference Correction : UV absorption by phenolic compounds can skew O₃ measurements. Use chemical ionization mass spectrometry (CIMS) to track real-time decay of the target compound and apply correction algorithms to O₃ data. Pre-calibrate instruments using dark-phase measurements (before introducing oxidants) to isolate interference effects .
Advanced: How do bromine substituents alter reaction kinetics and product distribution in oxidation pathways compared to non-halogenated analogs?
Methodological Answer:
- Kinetic Analysis : Bromine’s electron-withdrawing nature accelerates oxidation rates. Use supercritical water oxidation (SCWO) to study degradation pathways. For o-cresol analogs, power-law rate expressions (e.g., rate = 10⁵.7 exp(−29,700/RT)[compound]⁰.⁵⁷[O₂]⁰.²²) are effective. Monitor primary products (e.g., hydroxybenzaldehydes) via LC-Orbitrap MS .
- Computational Modeling : Apply reaction mechanism generators (RMG) to simulate bromine’s impact on radical intermediates. Local uncertainty analysis (e.g., OH radical sensitivity) identifies critical reaction steps .
Advanced: What methodologies resolve contradictions in biodegradation efficiency reports for halogenated phenolic compounds?
Methodological Answer:
- Bioaugmentation : Native microbial consortia often fail to degrade halogenated cresols. Use phenols-acclimated sludge (e.g., Pseudomonas aeruginosa S8) for bioaugmentation. Optimize pH (6–9) and salinity (≤5% NaCl) to enhance degradation rates. Validate via Andrews growth kinetic models (R² > 0.99) .
- Enzyme Sensitivity : Sequence microbial communities post-exposure. Enzymes like catalase (CAT) and dehydrogenases (DEH) show dose-dependent inhibition; CAT activity decreases by >85% at 50 mg/kg soil contamination .
Advanced: How does this compound influence secondary organic aerosol (SOA) formation in mixed precursor systems?
Methodological Answer:
- SOA Composition Analysis : Co-oxidize with α-pinene/isoprene in NO₃-rich chambers. Use non-targeted LC-Orbitrap MS to identify dominant products (e.g., methyl-nitrocatechols, C₇H₇NO₄). Brominated cresols enhance cross-product formation (e.g., C₁₇H₁₄N₂O₇) in positive ionization mode, contributing >30% of SOA mass in ternary mixtures .
- Yield Prediction : Compare measured vs. predicted SOA yields using single-VOC consumption data. Adjust for bromine’s electron-withdrawing effects, which increase oligomerization rates .
Advanced: What adsorption models best describe the removal of brominated cresols from aqueous systems?
Methodological Answer:
- Kinetic Models : Pseudo-second-order kinetics (R² > 0.99) are optimal for activated carbon (AC) adsorption. For olive pomace-derived AC, Freundlich isotherms (R² = 0.996) indicate multilayer adsorption. Bromine’s hydrophobicity increases partition coefficients by 1.5× compared to o-cresol .
- Competitive Adsorption : Test Na-montmorillonite clays for pH-dependent efficiency (pH 6–7). Brominated cresols achieve 99.5% removal in 15 min at 25°C .
Advanced: How can researchers address conflicting data on enzymatic inhibition thresholds in soil exposed to halogenated cresols?
Methodological Answer:
- Dose-Response Analysis : Use η² coefficients to quantify enzyme sensitivity. Dehydrogenases (η² = 85.6%) and fungi (η² = 68.8%) are most sensitive. Apply biostimulants (e.g., mussel meal) to mitigate toxicity; CAT activity recovers by 40% at 10 mg/kg contamination .
Basic: What chromatographic techniques are validated for quantifying this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
